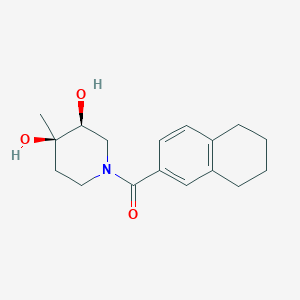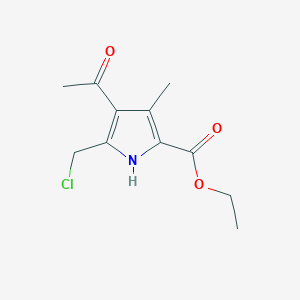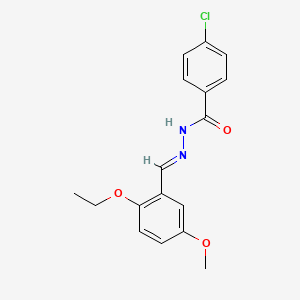
4-chloro-N'-(2-ethoxy-5-methoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-(2-ethoxy-5-methoxybenzylidene)benzohydrazide is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0927701 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
The compound 4-chloro-N'-(2-ethoxy-5-methoxybenzylidene)benzohydrazide, part of a broader class of compounds known as hydrazones, has been a subject of interest due to its structural and potential biological properties. Research has demonstrated various methods of synthesis and characterization, providing insights into its molecular structure. For instance, a related compound, 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate, was synthesized through the condensation of 4-methoxybenzaldehyde with 4-chlorobenzohydrazide, revealing significant details about its molecular arrangement, including the dihedral angle between the two benzene rings and hydrogen bonding patterns that contribute to its stability (Haiji Huang & Hong-Yuan Wu, 2010). This foundational understanding aids in exploring the compound's applications in scientific research.
Antimicrobial Activity
The antimicrobial properties of hydrazone compounds, including those related to this compound, have been a focus of several studies. For example, new 1,3,4-oxadiazole derivatives bearing a 5-chloro-2-methoxybenzohydrazide moiety have shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Basavapatna N. Prasanna Kumar et al., 2013).
Crystal Structure and Molecular Interaction Studies
Detailed crystallographic studies have provided insight into the molecular interactions and stability of hydrazone compounds. For instance, the crystal structures of aroylhydrazones derived from 5-methoxysalicylaldehyde, closely related to the compound of interest, have been determined, revealing their stabilization by N-H...O and O-H...O hydrogen bonds as well as π...π interactions (Q. Zong & J. Y. Wu, 2013). These findings are crucial for understanding the chemical behavior and potential applications of these compounds.
Potential Bioactive Applications
Research into Schiff base compounds, including those derived from benzohydrazide, suggests they possess a range of biological activities. Notably, studies have shown these compounds to exhibit antibacterial, antifungal, antioxidant, and cytotoxic properties, as well as interaction with DNA, indicating their potential as bioactive molecules in medical and pharmaceutical research (M. Sirajuddin et al., 2013).
Propriétés
IUPAC Name |
4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-23-16-9-8-15(22-2)10-13(16)11-19-20-17(21)12-4-6-14(18)7-5-12/h4-11H,3H2,1-2H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMPXXCXUMIZNY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)
![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
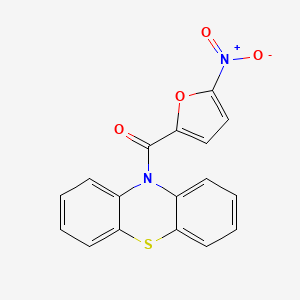
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
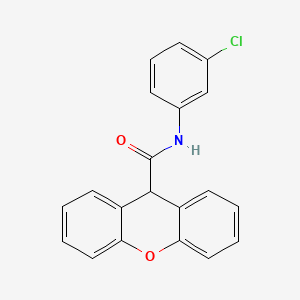
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B5604196.png)
![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)
